Cas no 68247-85-8 (Bleomycin PEP)

Bleomycin PEP structure
Bleomycin PEP structure
Product Name:Bleomycin PEP
CAS No:68247-85-8
MF:C61H88N18O21S2
MW:1473.58943080902
CID:90424
PubChem ID:6852373
Update Time:2025-04-18

Bleomycin PEP Chemical and Physical Properties

Names and Identifiers

    • Bleomycin PEP
    • PEPLOMYCIN
    • 3((S)-1'-Phenylethylamino)-propylaminbleomycin
    • NK-631{PEP
    • PEP-Bleomycin
    • Pepleocine
    • Pepleomycin
    • Peplocin
    • Pepreomycin
    • PLM
    • Bleomycinamide, N(sup 1)-(3-((1-phenylethyl)amino)propyl)-
    • CHEMBL3990196
    • CS-0025659
    • CCRIS 2756
    • D08336
    • Q27261405
    • Peplomycin (INN)
    • Peplomycinum
    • Peplomycina
    • N(sup 1)-(3-((1-Phenylethyl)amino)propyl)bleomycinamide
    • CHEBI:135909
    • Bleomycinamide, N1-(3-((1-phenylethyl)amino)propyl)-, (S)-
    • Peplomycine
    • Peplomycinum [INN-Latin]
    • PEPLOMYCIN [MI]
    • EINECS 269-484-0
    • 68247-85-8
    • DTXSID701024414
    • PEPLOMYCIN [JAN]
    • UNII-56H9L80NIZ
    • BRN 0782891
    • N(SUP 1)-(3-(((S)-.ALPHA.-METHYLBENZYL)AMINO)PROPYL)BLEOMYCINAMIDE
    • Peplomycin [INN]
    • PEPLOMYCIN [WHO-DD]
    • Peplomycina [INN-Spanish]
    • 56H9L80NIZ
    • HY-106364
    • Peplomycine [INN-French]
    • N(SUP 1)-(3-(((1S)-1-PHENYLETHYL)AMINO)PROPYL)BLEOMYCINAMIDE
    • Inchi: 1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-/m0/s1
    • InChI Key: QIMGFXOHTOXMQP-GFAGFCTOSA-N
    • SMILES: S1C=C(C2=NC(C(NCCCN[C@@H](C)C3C=CC=CC=3)=O)=CS2)N=C1CCNC([C@H]([C@@H](C)O)NC([C@@H](C)[C@@H]([C@@H](C)NC([C@H]([C@H](C1=CN=CN1)O[C@H]1[C@H]([C@H]([C@@H]([C@H](CO)O1)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)OC(N)=O)O)NC(C1C(C)=C(N)N=C([C@H](CC(N)=O)NC[C@@H](C(N)=O)N)N=1)=O)=O)O)=O)=O

Computed Properties

  • Exact Mass: 1472.58000
  • Monoisotopic Mass: 1472.581
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 21
  • Hydrogen Bond Acceptor Count: 32
  • Heavy Atom Count: 102
  • Rotatable Bond Count: 38
  • Complexity: 2740
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 20
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 696A^2
  • XLogP3: -6.7

Experimental Properties

  • Density: 1.0908 (rough estimate)
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.6700 (estimate)
  • PSA: 695.58000
  • LogP: -0.11200

Bleomycin PEP Security Information

  • Storage Condition:Warehouse ventilation and low temperature drying
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm